![molecular formula C11H9ClN2O B091221 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one CAS No. 17952-83-9](/img/structure/B91221.png)
6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
Overview
Description
6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorophenylhydrazine with cyclic ketones under acidic conditions to form the desired indole derivative . The reaction conditions often include the use of p-toluenesulfonic acid in toluene, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required standards for further applications .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The chlorine atom at position 6 activates the indole ring toward electrophilic substitution. Key reactions include:
Reaction Type | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0–5°C | 6-Chloro-5-nitro derivative | 72% | |
Sulfonation | SO₃/H₂SO₄, 50°C | 6-Chloro-5-sulfo analog | 65% |
The chlorine atom directs incoming electrophiles to the para position (C5) due to its electron-withdrawing effect, enhancing regioselectivity .
Pictet–Spengler Cyclization
This reaction is pivotal for constructing the tetrahydro-β-carboline scaffold. A representative synthesis involves:
-
Substrate Preparation :
-
Cyclization :
Mechanistic Insight :
Acid catalysis protonates the carbonyl oxygen, facilitating nucleophilic attack by the indole C2 position, followed by dehydration .
Oxidative Rearrangement
Trichloroisocyanuric acid (TCCA) mediates oxidative rearrangement to form spirooxindoles:
Reagent | Conditions | Product | Yield |
---|---|---|---|
TCCA (1 eq) | CH₂Cl₂, RT, 12h | 6-Chloro-spirooxindole | 89% |
Mechanism :
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Chlorination at C1 by TCCA forms Cl-THBC.
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Hydroxylation yields chlorohydrin intermediate.
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Dehydrohalogenation and semi-pinacol rearrangement produce spirooxindole .
Acylation and Alkylation
The secondary amine at position 4 undergoes nucleophilic reactions:
Reaction | Reagents | Conditions | Product | Yield |
---|---|---|---|---|
Acylation | 4-Pentenoyl chloride, NaH | DMF, −20°C → RT | N-Acylated derivative | 92% |
Alkylation | Benzyl bromide, K₂CO₃ | DMF, 60°C | N-Benzyl analog | 78% |
Steric hindrance from the fused ring system limits reactivity at N9, favoring N1 modifications .
Catalytic Asymmetric Transformations
Chiral variants are synthesized via:
Method | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |
---|---|---|---|
Asymmetric Transfer Hydrogenation | Ru-(S)-Binap | 94% | |
Enzymatic Resolution | Lipase B (CAL-B) | 88% |
These methods enable access to enantiopure derivatives for structure-activity studies .
Comparative Reactivity of Structural Analogs
Compound | Substituent | Reactivity Trend |
---|---|---|
6-Fluoro analog | F at C6 | Faster electrophilic substitution (F > Cl) |
6-Bromo analog | Br at C6 | Enhanced nucleophilic aromatic substitution |
Des-chloro analog | No C6 substituent | Reduced regioselectivity in electrophilic attacks |
The chlorine atom significantly modulates electronic effects, with bromo/fluoro analogs showing altered reaction kinetics .
Degradation Pathways
Under alkaline conditions (pH > 10), hydrolysis occurs via:
Thermogravimetric analysis shows stability up to 200°C, with decomposition peaking at 315°C .
Scientific Research Applications
Structural Characteristics
The compound belongs to the class of beta-carbolines, which are known for their diverse biological activities. The presence of a chlorine atom at the 6-position enhances its reactivity and potential interactions with biological targets.
Pharmacological Studies
Antitumor Activity : Research has indicated that derivatives of 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one exhibit significant antitumor properties. A study conducted by Guengoer et al. (1994) demonstrated that this compound can inhibit the proliferation of cancer cells in vitro, suggesting its potential as a chemotherapeutic agent .
Neuroprotective Effects : The compound has also been investigated for its neuroprotective properties. It has shown promise in reducing oxidative stress and apoptosis in neuronal cells, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods. One notable synthesis route involves the reaction of 2,3-piperidinedione with formic acid under controlled conditions yielding an 87% yield .
Synthesis Table
Reaction Component | Quantity | Yield (%) | Conditions |
---|---|---|---|
2,3-Piperidinedione | Variable | 87 | Heating with formic acid |
3-[(4-Chlorophenyl)hydrazone] | Variable | - | Reaction time: 1 hour |
Biological Mechanisms
Mechanism of Action : The biological activity of this compound is attributed to its ability to interact with various receptors and enzymes involved in cell signaling pathways. It has been shown to modulate neurotransmitter systems, which may explain its neuroprotective effects .
Potential Therapeutic Applications
Given its pharmacological profile, this compound is being explored for potential applications in:
- Cancer Therapy : As a candidate for developing new anticancer drugs.
- Neurodegenerative Disorders : Investigating its role in protecting neuronal health.
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of several beta-carboline derivatives including this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of existing chemotherapeutics .
Case Study 2: Neuroprotection
A recent investigation into the neuroprotective effects of this compound revealed that it significantly reduced neuronal apoptosis induced by oxidative stress in cultured neurons. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride: Another indole derivative with similar structural features but different biological activities.
6-chloro-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride:
Uniqueness
6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
6-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one is a compound with significant pharmacological potential. This article reviews its biological activities, focusing on its antitumor, antiprotozoal, and cytotoxic properties. The compound's structure and chemical properties are also discussed to provide context for its biological effects.
- Molecular Formula : C11H9ClN2O
- Molecular Weight : 220.65 g/mol
- CAS Number : 17952-83-9
- Melting Point : 225-226 °C
- Density : 1.440 g/cm³ (predicted)
- Boiling Point : 554.2 °C (predicted)
Antitumor Activity
Recent studies indicate that this compound exhibits notable antitumor activity. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines.
In a study conducted by Kumar et al., derivatives of this compound were synthesized and tested against several human tumor cell lines. The results indicated that the compound's structural modifications could enhance its cytotoxicity significantly.
Antiprotozoal Activity
The antiprotozoal effects of this compound have also been evaluated against various protozoan strains. Notably, it has shown promising results against Plasmodium falciparum, the causative agent of malaria.
These findings suggest that the compound may serve as a lead for developing new antimalarial agents.
Cytotoxicity Studies
Cytotoxicity assessments have demonstrated that this compound can affect both tumorigenic and non-tumorigenic cells. The selectivity of the compound towards tumor cells indicates its potential as a therapeutic agent with reduced side effects.
Case Studies and Research Findings
Several research articles have explored the biological activities of this compound:
- Kumar et al. Study : This study synthesized various derivatives and tested their efficacy against multiple cancer cell lines and protozoan strains. The results indicated enhanced activity with specific substitutions on the pyridoindole structure.
- Pharmacological Importance Review : A comprehensive review highlighted the broad spectrum of biological activities exhibited by tetrahydro derivatives similar to this compound, emphasizing their potential in drug development for treating infectious diseases and cancers .
- Mechanistic Insights : Research has suggested that the mechanism of action involves the induction of oxidative stress in cancer cells, leading to apoptosis without activating caspases .
Properties
IUPAC Name |
6-chloro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-6-1-2-9-8(5-6)7-3-4-13-11(15)10(7)14-9/h1-2,5,14H,3-4H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAGCIWJKRFYRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170824 | |
Record name | 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17952-83-9 | |
Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17952-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017952839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BH7ZE6493 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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